AMPT Offers Distinct Lipophilicity Versus Symmetrical Dimethyl and Diamino Analogs
The partitioning behavior (LogP) of triazine building blocks is a critical factor in designing orally bioavailable drugs. The target compound, AMPT, shows a precisely calculated XLogP3 of 2.1, positioning it in an optimal range for passive membrane permeability [1]. This value is significantly higher than the 0.59 LogP of the 2-amino-4,6-dimethyl-1,3,5-triazine analog (CAS 1853-90-3) , indicating AMPT's enhanced ability to cross biological membranes while maintaining a low molecular weight of 186.21 compared to the bulkier diphenyl derivative.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Amino-4,6-dimethyl-1,3,5-triazine: LogP = 0.59 |
| Quantified Difference | Δ LogP ≈ 1.51 |
| Conditions | Computed via XLogP3 3.0 (PubChem) and reported by ChemicalBook. |
Why This Matters
This quantifies that AMPT is significantly more lipophilic than the simpler dimethyl analog, providing a crucial design lever for medicinal chemists to enhance passive permeability without adding excessive molecular weight.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15821, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. Computed XLogP3: 2.1. View Source
